molecular formula C9H6N2O3 B8400029 1h-Indole-2,3-dione-4-carboxamide

1h-Indole-2,3-dione-4-carboxamide

Cat. No. B8400029
M. Wt: 190.16 g/mol
InChI Key: NAQGZLOWJPKUEQ-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

1H-Indole-2,3-dione-4-carboxamide was prepared from aniline-3-carboxamide according to Procedure A in 3% yield: 1H NMR (DMSO-d6): δ7.17 (d, J=8.1 Hz, 1H), 7.32 (d, J=8.1 Hz, 1H), ), 7.56 (t, J=8.1 Hz, 1H), 8.02 (bs, 2H), 11.86 (bs, 1H); APCI+MS m/z 191 (M+1)−. Condensation of 1H-indole-2,3-dione-4-carboxamide with 4-sulfonamidophenylhydrazine hydrochloride according to Procedure G gave the title compound in 31% yield: 1H NMR (DMSO-d6): δ7.11 (d, J=8.3 Hz, 1H), 7.18 (s, 2H), 7.27 (d, J=8.8 Hz, 2H), 7.32 (d, J=7.0 Hz, 1H), 7.51 (d, J=7.4 Hz, 1H), 7.75 (d, J=8.8 Hz, 2H), 8.0 (bs, 2H), 10.40 (s, 1H), 10.80 (s, 1H); APCI−MS m/z 359 (M)−. Anal. Calcd for C15H13N5O4S.0.12H2O: C, 49.83, H, 3.69; N, 19.37; S, 8.86. Found C, 49.71, H, 3.71; N, 19.32; S, 8.84.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC=C(C(N)=O)C=1.[NH:11]1[C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([C:20]([NH2:22])=[O:21])[C:14]=2[C:13](=[O:23])[C:12]1=[O:24].[CH:25]1[C:30]([NH:31][NH2:32])=[CH:29][CH:28]=[C:27]([S:33]([NH2:36])(=[O:35])=[O:34])[CH:26]=1.Cl>>[NH:11]1[C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([C:20]([NH2:22])=[O:21])[C:14]=2[C:13](=[O:23])[C:12]1=[O:24].[O:24]=[C:12]1[C:13](=[N:32][NH:31][C:30]2[CH:29]=[CH:28][C:27]([S:33](=[O:35])(=[O:34])[NH2:36])=[CH:26][CH:25]=2)[C:14]2[C:15]([C:20]([NH2:22])=[O:21])=[CH:16][CH:17]=[CH:18][C:19]=2[NH:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C(C=2C(=CC=CC12)C(=O)N)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(C(C=2C(=CC=CC12)C(=O)N)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
O=C1NC=2C=CC=C(C2C1=NNC1=CC=C(C=C1)S(N)(=O)=O)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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